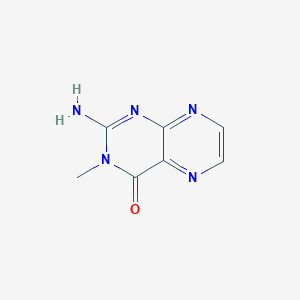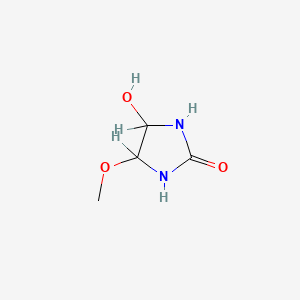![molecular formula C7H6N2O3 B3361957 6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde CAS No. 943026-42-4](/img/structure/B3361957.png)
6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde
Übersicht
Beschreibung
6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde is a chemical compound with the CAS Number: 943026-42-4 . It has a molecular weight of 166.14 .
Molecular Structure Analysis
The linear formula of 6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde is C7H6N2O3 . The InChI code and key are not explicitly provided in the available resources.Physical And Chemical Properties Analysis
6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde is stored at temperatures between 2-8°C . The physical form and other specific physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde” is a chemical compound with the linear formula C7H6N2O3 . It can be used as an intermediate in organic synthesis . This means it can be used in the production of other complex chemical compounds.
Protein Inhibition
The compound has been mentioned in patent literature as a potential inhibitor of the Bcl-xL protein . Bcl-xL is a protein that prevents apoptosis, or programmed cell death. Inhibiting this protein can induce apoptosis, which is a desirable outcome in the treatment of certain diseases like cancer.
Pro-Apoptotic Agents
Following from the point above, “6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde” could potentially be used as a pro-apoptotic agent . This means it could be used to promote apoptosis in cells, which could be beneficial in treating diseases characterized by uncontrolled cell growth, such as cancer.
Treatment of Autoimmune Diseases
The same patent literature also mentions the potential use of this compound in treating autoimmune diseases . Autoimmune diseases occur when the body’s immune system attacks healthy cells by mistake. By promoting apoptosis in these misbehaving cells, the compound could potentially help treat such conditions.
Treatment of Immune System Diseases
In addition to autoimmune diseases, the compound could also potentially be used in the treatment of other immune system diseases . These could include conditions where the immune system is overactive or underactive.
Material Science
A similar compound, “6, 7-dihydro-1, 4-dioxino-[2, 3-f] [2,1,3]-benzothiadiazole”, has been synthesized for use in material science . While not exactly the same, the similarity in structure suggests that “6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde” could potentially have applications in this field as well.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit bcl-xl proteins , which play a crucial role in regulating cell death and survival.
Mode of Action
For instance, Bcl-xL protein inhibitors can induce apoptosis, a form of programmed cell death .
Biochemical Pathways
If it acts as a bcl-xl protein inhibitor, it could affect pathways related to apoptosis and cell survival .
Result of Action
If it acts as a bcl-xl protein inhibitor, it could induce apoptosis and affect cell survival .
Eigenschaften
IUPAC Name |
6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-4-5-3-6-7(9-8-5)12-2-1-11-6/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZNYHXZJYLYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(N=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Pyrido[3,2-b]-1,4-oxazin-3-amine](/img/structure/B3361879.png)









![2-Chlorothieno[3,2-b]pyridine](/img/structure/B3361939.png)
![Thieno[3,2-c]pyridin-2-amine](/img/structure/B3361946.png)
![1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-2-carboxaldehyde](/img/structure/B3361952.png)